Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyanoacetamide derivative with an appropriate aldehyde in the presence of a base can lead to the formation of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the cyano group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with different substituents.
Uniqueness
Methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both amino and cyano groups, which provide distinct reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
129305-84-6 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-4-6(8(12)13-2)7(10)5(3-9)11-4/h11H,10H2,1-2H3 |
InChI Key |
XFHJNEYKGKQFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C#N)N)C(=O)OC |
Origin of Product |
United States |
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